molecular formula C15H14F3N3O3 B2938170 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 1105221-92-8

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B2938170
CAS No.: 1105221-92-8
M. Wt: 341.29
InChI Key: LRXTXBQPVNOTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a fascinating compound belonging to the family of acetamides. Its intricate molecular structure, characterized by the presence of a pyridazinone core and a trifluoromethylphenoxy group, makes it a subject of interest in various scientific domains, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step reactions:

  • Starting Materials: : The synthesis begins with the preparation of the 6-oxopyridazin-1(6H)-yl intermediate.

  • Coupling Reaction: : This intermediate is then coupled with 2-(3-(trifluoromethyl)phenoxy)acetic acid.

  • Reaction Conditions: : The reaction is usually carried out under reflux conditions, with the use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.

Industrial Production Methods: On an industrial scale, the production involves:

  • Optimized Catalysis: : Use of efficient catalysts to speed up the reaction process.

  • Controlled Environment: : Maintenance of temperature and pH to ensure high yield and purity.

  • Automation: : Incorporation of automated systems to monitor and control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the pyridazinone ring may be further oxidized to form more reactive intermediates.

  • Reduction: : It is also subject to reduction reactions, often resulting in the formation of reduced derivatives that might exhibit different properties.

  • Substitution: : N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Peroxides, KMnO4

  • Reducing Agents: : NaBH4, LiAlH4

  • Solvents: : Dichloromethane, ethanol

Major Products: Depending on the reaction conditions, the major products could include:

  • Substituted pyridazinones

  • Reduced acetamide derivatives

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has been explored extensively in various fields:

  • Chemistry: : As a versatile intermediate for the synthesis of complex organic molecules.

  • Biology: : Potential use in enzyme inhibition studies due to its unique structure.

  • Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and anti-cancer activities.

  • Industry: : Application in the development of advanced materials and agrochemicals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways Involved: : Modulating biochemical pathways such as inflammation or cell proliferation.

Comparison with Similar Compounds

Compared to other acetamides:

  • Uniqueness: : The trifluoromethylphenoxy group imparts unique physical and chemical properties, such as increased lipophilicity and metabolic stability.

  • Similar Compounds: : Similar structures include N-phenylacetamide, 2-(trifluoromethyl)phenoxyacetic acid derivatives.

Each of these points showcases the unique attributes and applications of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide, making it a compound of significant scientific interest

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c16-15(17,18)11-3-1-4-12(9-11)24-10-13(22)19-7-8-21-14(23)5-2-6-20-21/h1-6,9H,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXTXBQPVNOTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.